molecular formula C7H7F2NO B8365691 1-(2,6-Difluoropyridin-3-yl)ethanol

1-(2,6-Difluoropyridin-3-yl)ethanol

Cat. No. B8365691
M. Wt: 159.13 g/mol
InChI Key: LZPNPUGOIOFJDD-UHFFFAOYSA-N
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Patent
US07737141B2

Procedure details

In nitrogen atmosphere, diisopropylamine (134 mL) was dropwise added to a solution mixture of an n-butyl lithium hexane solution (2.62 M, 368 mL) and tetrahydrofuran (800 mL) at −60° C. or below. The resulting reaction solution was stirred at −60° C. for 30 min, and then a tetrahydrofuran solution (100 mL) of 2,6-difluoropyridine (100 g) was dropwise added thereto at −60° C. or below. The resulting reaction solution was stirred at the same temperature for 1 hr, and then acetoaldehyde (97.6 mL) was dropwise added thereto. Then, a 2 N hydrochloric acid aqueous solution (1000 mL) was dropwise added to the reaction solution, and further ethyl acetate (1000 mL) and toluene (1000 mL) were added thereto. The organic layer was separated and concentrated under reduced pressure to give 129 g of the title compound. The physical property values of this compound were as follows:
Quantity
134 mL
Type
reactant
Reaction Step One
Name
n-butyl lithium hexane
Quantity
368 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
97.6 mL
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
reactant
Reaction Step Three
Quantity
1000 mL
Type
solvent
Reaction Step Three
Quantity
1000 mL
Type
solvent
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.CCCCCC.C([Li])CCC.[F:19][C:20]1[CH:25]=[CH:24][CH:23]=[C:22]([F:26])[N:21]=1.[CH:27](=[O:29])[CH3:28].Cl>C1(C)C=CC=CC=1.C(OCC)(=O)C.O1CCCC1>[F:19][C:20]1[C:25]([CH:27]([OH:29])[CH3:28])=[CH:24][CH:23]=[C:22]([F:26])[N:21]=1 |f:1.2|

Inputs

Step One
Name
Quantity
134 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
n-butyl lithium hexane
Quantity
368 mL
Type
reactant
Smiles
CCCCCC.C(CCC)[Li]
Name
Quantity
800 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
97.6 mL
Type
reactant
Smiles
C(C)=O
Step Three
Name
Quantity
1000 mL
Type
reactant
Smiles
Cl
Name
Quantity
1000 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
100 g
Type
reactant
Smiles
FC1=NC(=CC=C1)F
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
was stirred at −60° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction solution
CUSTOM
Type
CUSTOM
Details
at −60° C. or below
CUSTOM
Type
CUSTOM
Details
The resulting reaction solution
STIRRING
Type
STIRRING
Details
was stirred at the same temperature for 1 hr
Duration
1 h
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=NC(=CC=C1C(C)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 129 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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